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molecular formula C5H7NO2 B1330445 4-Methoxy-3-pyrrolin-2-one CAS No. 69778-83-2

4-Methoxy-3-pyrrolin-2-one

Cat. No. B1330445
M. Wt: 113.11 g/mol
InChI Key: TXKQBYYDTLOLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997846

Procedure details

A mixture of 4-methoxy-3-pyrrolin-2-one (3 g), 1-propanol (3.5 ml) and methanesulfonic acid (0.2 g) was refluxed for 2 hours in the presence of 3A molecular sieves. Solvent was removed from the mixture, and the residue chromatographed on silica gel, eluting with 2% methanol in methylene chloride, to give 4-n-propoxy-3-pyrrolin-2-one.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:7][NH:6][C:5](=[O:8])[CH:4]=1.CS(O)(=O)=O.[CH2:14](O)[CH2:15]C>>[CH2:1]([O:2][C:3]1[CH2:7][NH:6][C:5](=[O:8])[CH:4]=1)[CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=CC(NC1)=O
Name
Quantity
0.2 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed from the mixture
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 2% methanol in methylene chloride

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC1=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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